molecular formula C6H8ClN3OS B13503790 2-(2-chloro-1,3-thiazol-4-yl)-N'-methylacetohydrazide

2-(2-chloro-1,3-thiazol-4-yl)-N'-methylacetohydrazide

Cat. No.: B13503790
M. Wt: 205.67 g/mol
InChI Key: WFUVULNNPHTITG-UHFFFAOYSA-N
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Description

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide is a heterocyclic compound containing a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with N-methylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular pathways involved depend on the specific application and target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-thiazol-4-yl)methanol
  • 2-chloro-1,3-thiazol-5-yl)methanol
  • N-(2-chloro-1,3-thiazol-4-yl)acetamide

Uniqueness

2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide is unique due to its specific substitution pattern and the presence of the N’-methylacetohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H8ClN3OS

Molecular Weight

205.67 g/mol

IUPAC Name

2-(2-chloro-1,3-thiazol-4-yl)-N'-methylacetohydrazide

InChI

InChI=1S/C6H8ClN3OS/c1-8-10-5(11)2-4-3-12-6(7)9-4/h3,8H,2H2,1H3,(H,10,11)

InChI Key

WFUVULNNPHTITG-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)CC1=CSC(=N1)Cl

Origin of Product

United States

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